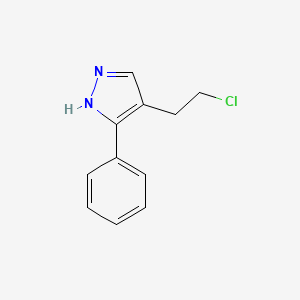

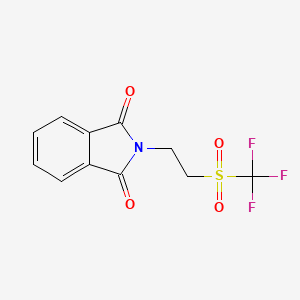

4-(2-chloroethyl)-3-phenyl-1H-pyrazole

概要

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .科学的研究の応用

Synthesis and Derivative Applications

Synthesis of 3-phenyl-1H-pyrazole Derivatives : 3-phenyl-1H-pyrazole is a significant intermediate for the synthesis of various biologically active compounds, with derivatives showing potential biological activities including anticancer properties. This study focused on optimizing the synthesis method, making it more suitable for industrial production. The derivatives prepared exhibited biological activity, highlighting the compound's importance in the development of small molecule inhibitors for cancer therapy (Liu, Xu, & Xiong, 2017).

Functionalized Pyrazoles Synthesis : A method for synthesizing pyrazoles with functionalized side chains and various substituents, useful as ligands for potential applications in molecular targeting and hydrogen bonding facilitation, was reported. This synthesis approach enables the creation of polyfunctional pyrazoles, demonstrating the versatility of 3-phenyl-1H-pyrazole derivatives for chemical and biological research applications (Grotjahn et al., 2002).

Molecular Structure and Analysis

Crystal Structure and Antioxidant Properties : A novel pyrazole derivative was synthesized and analyzed, highlighting its crystal structure, Hirshfeld surface analysis, and antioxidant properties through DFT calculations. This study contributes to understanding the compound's molecular structure and potential biological applications (Naveen et al., 2021).

Molecular Docking and Quantum Chemical Calculations : The molecular structure and biological effect of a 4-methoxy-1H-pyrazole derivative were explored through DFT calculations and molecular docking, suggesting its potential for antimicrobial activity. This research emphasizes the importance of molecular analysis in predicting the biological activities of pyrazole derivatives (Viji et al., 2020).

Novel Applications and Synthesis Methods

Palladium(II) Complexes for Catalysis : The synthesis of palladium(II) complexes using 4-bromo-1-(2-chloroethyl)-1H-pyrazole led to efficient catalysts for Suzuki-Miyaura coupling reactions and the development of palladium-sulfide nano-particles, illustrating the compound's role in advancing catalytic processes and materials science (Sharma et al., 2013).

作用機序

- Its primary target is DNA . Chlorambucil forms covalent bonds with guanine bases in DNA double-helix strands, directly attacking DNA. This cross-linking prevents the strands from uncoiling and separating, which is essential for DNA replication. As a result, affected cells can no longer divide .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Chlorambucil is orally administered and well-absorbed from the gastrointestinal tract. It distributes widely in tissues, including the liver, kidney, and spleen. Chlorambucil undergoes hepatic metabolism, forming active metabolites. The primary route of elimination is through the urine. Chlorambucil has moderate bioavailability due to first-pass metabolism in the liver .

Result of Action

Action Environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2-chloroethyl)-5-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGAPEPJABLVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![(3R,4R)-4-[benzyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1482345.png)

![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482346.png)

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)